molecular formula C6H11N3O B13097802 (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol

Cat. No.: B13097802
M. Wt: 141.17 g/mol
InChI Key: XGHLEUXGEFQSHC-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol: is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an aminoethyl group and a hydroxymethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve the use of commercially available starting materials, such as N-methylimidazole and tert-butyl N-(2-bromoethyl)carbamate. The synthesis process includes recrystallization and the use of potassium tetrafluoroborate for exchanging bromide with tetrafluoroborate .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include substituted imidazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(2-Aminoethyl)-1H-imidazol-2-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both aminoethyl and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

[1-(2-aminoethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C6H11N3O/c7-1-3-9-4-2-8-6(9)5-10/h2,4,10H,1,3,5,7H2

InChI Key

XGHLEUXGEFQSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CO)CCN

Origin of Product

United States

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